4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the boronate ester.
Substitution Reaction: The boronate ester is then subjected to a substitution reaction with a naphthyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired product.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of conjugated polymers and organic electronic materials due to its ability to form stable boron-containing structures.
Biological Applications:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronate esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a boronate ester group and is used in similar synthetic applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronate ester with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and material science .
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural features suggest various biological activities that warrant investigation.
- Molecular Formula : C22H23BO2
- Molar Mass : 330.23 g/mol
- Density : 1.10 g/cm³ (predicted)
- Boiling Point : 473.2 °C (predicted)
- CAS Number : 1263272-83-8
The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. Boron compounds are known to interact with nucleophiles, potentially affecting enzyme activity and cellular signaling pathways. Specifically, boron-containing compounds have been studied for their roles in:
- Inhibition of Nitric Oxide Synthases (NOS) : Some studies indicate that related compounds can inhibit different NOS isozymes, which are crucial in regulating vascular functions and neurotransmission .
- Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
In Vitro Studies
Recent research has focused on the synthesis and biological evaluation of boron-containing compounds similar to this compound. These studies typically assess:
- Cell Viability : Compounds are tested on various cell lines to determine cytotoxic effects.
- Enzyme Inhibition : Specific assays measure the inhibition of NOS or other relevant enzymes.
For instance, a study highlighted that certain derivatives exhibited low micromolar to sub-micromolar IC50 values against NOS isozymes, indicating significant inhibitory potential .
Case Studies
- Nitric Oxide Synthase Inhibition :
- Antioxidant Properties :
Data Summary
Property | Value |
---|---|
Molecular Formula | C22H23BO2 |
Molar Mass | 330.23 g/mol |
Density | 1.10 g/cm³ (predicted) |
Boiling Point | 473.2 °C (predicted) |
CAS Number | 1263272-83-8 |
Biological Activities Assessed
Properties
Molecular Formula |
C22H23BO2 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-12-7-11-17(15-18)20-14-8-10-16-9-5-6-13-19(16)20/h5-15H,1-4H3 |
InChI Key |
OYLBLFRKAPQLKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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